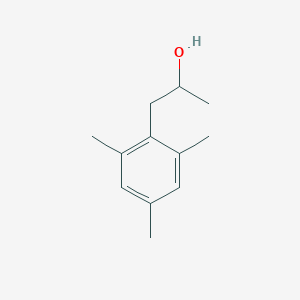
1-(2,4,6-Trimethylphenyl)-2-propanol
Descripción general
Descripción
1-(2,4,6-Trimethylphenyl)-2-propanol is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4,6-Trimethylphenyl)-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4,6-Trimethylphenyl)-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ammonolysis of Oxirane Compounds : Research conducted by Suami, Tetsuo et al. (1956) explored the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, leading to the production of 1-phenyl-1-amino-2,3-propanediol, which has several derivatives. This work was supported by a Scientific Research Encouragement Grant from the Ministry of Education (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956).
Asymmetric Synthesis for Antidepressant Drugs : Choi, Y. et al. (2010) discussed the use of 3-Chloro-1-phenyl-1-propanol as a chiral intermediate in synthesizing antidepressants. They employed microbial reductases to convert 3-chloro-1-phenyl-1-propanone to its (S)-alcohol form, demonstrating high enantioselectivity (Choi, Y., Choi, Hyejeong, Kim, Dooil, Uhm, K., & Kim, Hyung-Kwoun, 2010).
Aqueous Ternary Systems for Drug Separation : Zafarani-Moattar, Mohammed Taghi et al. (2020) researched aqueous two-phase systems (ATPSs) involving 1-propanol and 2-propanol for separating acetaminophen, a model drug. They found that these systems offered effective drug extraction and alcohol recovery (Zafarani-Moattar, Mohammed Taghi, Shekaari, H., & Pourbagherian, Elnaz, 2020).
Hydrophilicity of Trimethylamine-N-Oxide and Tetramethyl Urea : Koga, Y. et al. (2011) developed a methodology using 1-propanol to determine the hydrophilicity of various solutes including trimethylamine-N-oxide and tetramethyl urea. Their study challenges the notion that methyl groups attached to nitrogen atoms promote hydrophobicity, suggesting an enhancement in hydrophilicity instead (Koga, Y., Westh, P., Nishikawa, K., & Subramanian, S., 2011).
Molecular Interactions in Binary Mixtures : Wankhede, N. N. et al. (2005) measured densities and viscosities of binary mixtures involving 2,4,6-trimethyl-1,3,5-trioxane and 1-propanol, calculating excess molar volumes and viscosity deviations. Their findings contribute to understanding molecular interactions in such mixtures (Wankhede, N. N., Lande, Machhindra K., & Arbad, B., 2005).
High-Pressure Measurements of Monohydroxy Alcohols : Kołodziej, S. et al. (2020) conducted molecular dynamic studies on isomeric alcohols, including 1-(4-methylphenyl)-1-propanol, to understand their properties under high-pressure conditions. This research highlights the importance of pressure characteristics in differentiating molecular dynamics among similar compounds (Kołodziej, S., Knapik-Kowalczuk, J., Grzybowska, K., Nowok, A., & Pawlus, S., 2020).
Propiedades
IUPAC Name |
1-(2,4,6-trimethylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8-5-9(2)12(7-11(4)13)10(3)6-8/h5-6,11,13H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMZSIPZPRKMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,6-Trimethylphenyl)-2-propanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Methoxypropan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B7866520.png)

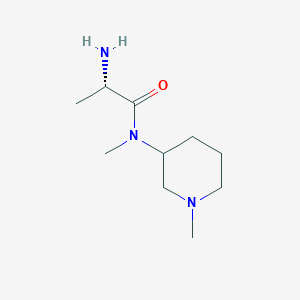
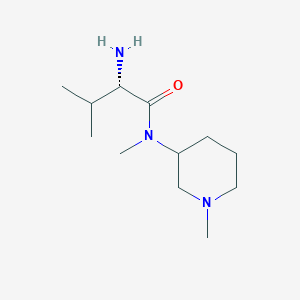

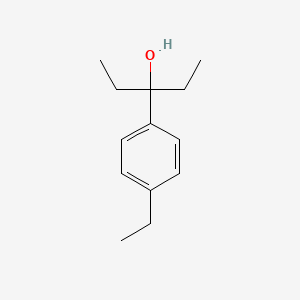
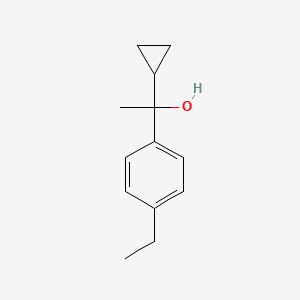
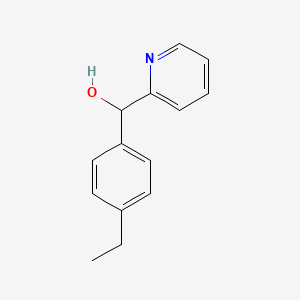
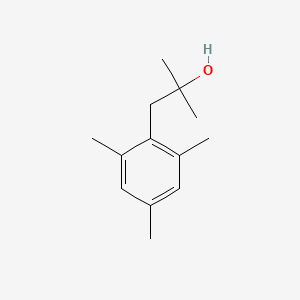
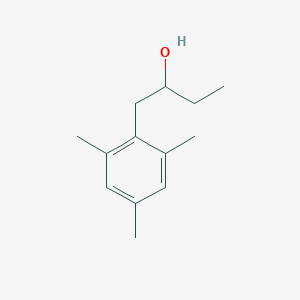
![Ethyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine](/img/structure/B7866608.png)
![Propyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine](/img/structure/B7866612.png)
![[2-(3-Bromo-4-methoxyphenyl)-ethyl]-cyclopropylamine](/img/structure/B7866615.png)
